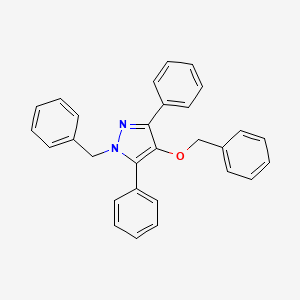
1-Benzyl-4-(benzyloxy)-3,5-diphenyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-(benzyloxy)-3,5-diphenyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(benzyloxy)-3,5-diphenyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of benzylhydrazine with 1,3-diphenylpropane-1,3-dione under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 1-Benzyl-4-(benzyloxy)-3,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as amines or thiols replace the benzyloxy moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Nucleophiles (amines, thiols), solvents like dichloromethane or acetonitrile, ambient temperature.
Major Products Formed:
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Hydrogenated pyrazole compounds.
Substitution: Substituted pyrazole derivatives with new functional groups replacing the benzyloxy group.
科学的研究の応用
1-Benzyl-4-(benzyloxy)-3,5-diphenyl-1H-pyrazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Benzyl-4-(benzyloxy)-3,5-diphenyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-Benzyl-4-(benzyloxy)-3,5-diphenyl-1H-pyrazole can be compared with other similar compounds, such as:
1-Benzylpyrazole-4-boronic acid pinacol ester: This compound shares the benzylpyrazole core but has different substituents, leading to distinct chemical properties and applications.
1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Another derivative with unique boronic acid functionality, used in different chemical reactions and research applications.
4-((1-Benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues: These compounds have a triazole ring instead of a pyrazole ring, resulting in different biological activities and uses.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
60627-98-7 |
|---|---|
分子式 |
C29H24N2O |
分子量 |
416.5 g/mol |
IUPAC名 |
1-benzyl-3,5-diphenyl-4-phenylmethoxypyrazole |
InChI |
InChI=1S/C29H24N2O/c1-5-13-23(14-6-1)21-31-28(26-19-11-4-12-20-26)29(32-22-24-15-7-2-8-16-24)27(30-31)25-17-9-3-10-18-25/h1-20H,21-22H2 |
InChIキー |
VSUOOGLKLZVNCD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=CC=C3)OCC4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


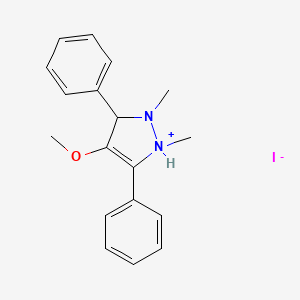
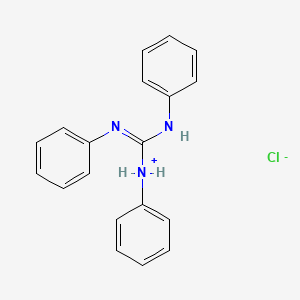

![Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate](/img/structure/B14603512.png)
![3-[({4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14603517.png)
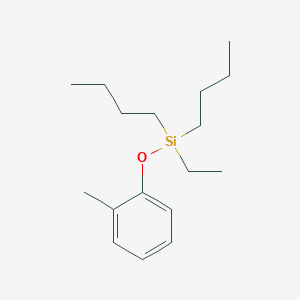

![11H-[1,3,5]triazepino[1,2-a]benzimidazole](/img/structure/B14603547.png)
![1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole](/img/structure/B14603558.png)
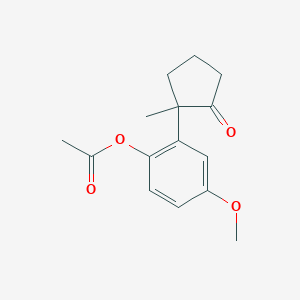
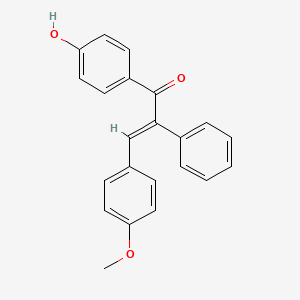
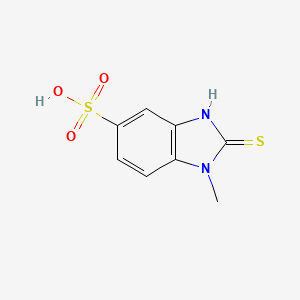
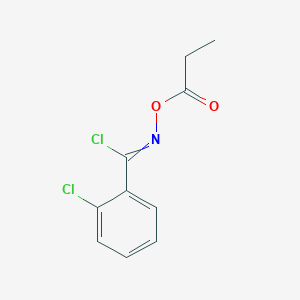
-](/img/structure/B14603592.png)
